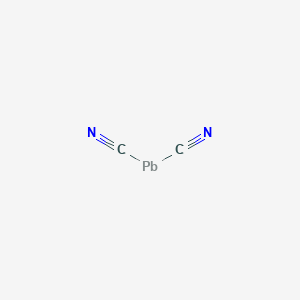
Lead cyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lead cyanide appears as a white to yellowish powder. Toxic by skin absorption, by ingestion, and by inhalation of dust, or hydrogen cyanide produced by slight decomposition. Produces toxic oxides of nitrogen in fires.
Wissenschaftliche Forschungsanwendungen
Metallurgical Applications
1.1. Gold and Silver Extraction
Lead cyanide is primarily utilized in the mining industry for the extraction of precious metals like gold and silver. The compound is used in processes such as cyanidation, where it facilitates the dissolution of gold from ores. The presence of lead ions can enhance the leaching efficiency of gold by forming stable complexes with cyanide, thus improving recovery rates.
Case Study: Merrill-Crowe Process
In a study investigating the removal of lead ions from cyanide solutions, it was found that the application of hydroxyapatite significantly improved the recovery of lead from pregnant solutions in gold mining operations. The process achieved a removal efficiency of up to 99%, demonstrating the effectiveness of this compound in enhancing metal recovery while minimizing environmental impact .
Environmental Remediation
2.1. Heavy Metal Removal
this compound has been explored for its potential in environmental remediation, particularly in the removal of heavy metals from contaminated water sources. The compound's ability to form complexes with various metal ions allows for effective adsorption and precipitation.
Data Table: Lead Ion Removal Efficiency
| Method | Lead Ion Concentration (mg/L) | Removal Efficiency (%) |
|---|---|---|
| Hydroxyapatite | 20 | 99 |
| Activated Carbon | 20 | 75 |
| Chemical Precipitation | 20 | 85 |
The table above illustrates different methods for lead ion removal, highlighting hydroxyapatite's superior performance when used in conjunction with this compound .
Analytical Chemistry
3.1. Detection and Quantification
this compound is also employed in analytical chemistry for the detection and quantification of lead ions in various samples. Techniques such as spectrophotometry and chromatography utilize this compound complexes to enhance sensitivity and specificity.
Case Study: Spectrophotometric Analysis
A research study demonstrated that using this compound as a complexing agent improved the detection limits for lead ions in environmental samples. The method showed a linear response over a wide concentration range, making it suitable for monitoring lead contamination in water bodies .
Health and Safety Considerations
Despite its applications, this compound poses significant health risks due to its toxic nature. It is classified as a probable carcinogen and can cause severe health issues upon exposure. Therefore, stringent safety measures must be implemented when handling this compound in industrial settings .
Eigenschaften
CAS-Nummer |
592-05-2 |
|---|---|
Molekularformel |
C2N2P |
Molekulargewicht |
259 g/mol |
IUPAC-Name |
dicyanolead |
InChI |
InChI=1S/2CN.Pb/c2*1-2; |
InChI-Schlüssel |
UMTFPTCPRUEQHM-UHFFFAOYSA-N |
SMILES |
C(#N)[Pb]C#N |
Kanonische SMILES |
C(#N)[Pb]C#N |
Key on ui other cas no. |
592-05-2 |
Physikalische Beschreibung |
Lead cyanide appears as a white to yellowish powder. Toxic by skin absorption, by ingestion, and by inhalation of dust, or hydrogen cyanide produced by slight decomposition. Produces toxic oxides of nitrogen in fires. |
Piktogramme |
Health Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















